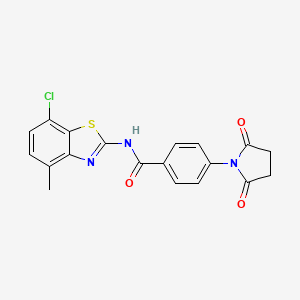
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C19H14ClN3O3S and its molecular weight is 399.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound with potential biological activities that are being explored for therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1105188-40-6 |
| Molecular Formula | C16H16ClN3O2S |
| Molecular Weight | 335.83 g/mol |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. The compound's structure suggests it may act as an inhibitor of certain enzymes critical for cell proliferation and survival in cancer cells .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to the active sites of kinases and other enzymes, disrupting their function.
- Signal Transduction Modulation : Interfering with pathways that promote cell survival and proliferation.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various biochemical pathways.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with other related compounds.
| Compound Name | Anticancer Activity | Mechanism of Action |
|---|---|---|
| This compound | Promising (in vitro studies) | Enzyme inhibition |
| N-(4-chlorophenyl)-1,3-benzothiazole-2-carboxamide | Moderate | Kinase inhibition |
| N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N,N-dimethylethane-1,2-diamine | High | Multiple pathways |
Case Studies and Research Findings
Several studies have investigated the biological activity of benzothiazole derivatives:
- Study on Antitumor Activity : A study published in PubMed reported that benzothiazole derivatives exhibited potent antitumor effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
- Mechanistic Insights : Another research article discussed the specific interactions between benzothiazole compounds and target proteins involved in cancer signaling pathways. The findings suggest that these compounds could serve as lead candidates for drug development aimed at treating resistant cancer types .
- Pharmacokinetics and Toxicity : Investigations into the pharmacokinetic profiles of similar compounds revealed favorable absorption and distribution characteristics along with manageable toxicity profiles in preclinical models .
Propriétés
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c1-10-2-7-13(20)17-16(10)21-19(27-17)22-18(26)11-3-5-12(6-4-11)23-14(24)8-9-15(23)25/h2-7H,8-9H2,1H3,(H,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIFLFPVXAIFOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














